molecular formula C8H8N2O3S B11628161 methyl (2Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)ethanoate

methyl (2Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)ethanoate

Cat. No.: B11628161
M. Wt: 212.23 g/mol
InChI Key: BANPZFXLXJBWEE-PLNGDYQASA-N
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Description

Methyl (2Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)ethanoate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a unique structure that includes an imidazo-thiazole ring, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)ethanoate typically involves the reaction of specific precursors under controlled conditions. One common method is the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . This reaction can be carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)ethanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Methyl (2Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)ethanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)ethanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)ethanoate stands out due to its imidazo-thiazole ring, which imparts unique chemical properties and potential biological activities. This structural feature differentiates it from simpler esters and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

methyl (2Z)-2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)acetate

InChI

InChI=1S/C8H8N2O3S/c1-13-6(11)4-5-7(12)10-3-2-9-8(10)14-5/h4H,2-3H2,1H3/b5-4-

InChI Key

BANPZFXLXJBWEE-PLNGDYQASA-N

Isomeric SMILES

COC(=O)/C=C\1/C(=O)N2CCN=C2S1

Canonical SMILES

COC(=O)C=C1C(=O)N2CCN=C2S1

Origin of Product

United States

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